2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine ring system with an isopropyl group and a phenylethyl acetamide moiety.
Preparation Methods
The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide involves multiple steps. The initial step typically includes the formation of the dibenzo[c,e][1,2]thiazine ring system, followed by the introduction of the isopropyl group. The final step involves the acylation of the intermediate with 2-phenylethylamine to form the desired acetamide. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: Preliminary studies suggest it could have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:
9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound shares the dibenzo[c,e][1,2]thiazine ring system but lacks the phenylethyl acetamide moiety.
6H-dibenzo[c,e][1,2]thiazin-6-yl derivatives: These compounds have variations in the substituents on the thiazine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O3S |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H26N2O3S/c1-18(2)20-12-13-23-22(16-20)21-10-6-7-11-24(21)31(29,30)27(23)17-25(28)26-15-14-19-8-4-3-5-9-19/h3-13,16,18H,14-15,17H2,1-2H3,(H,26,28) |
InChI Key |
KHEMBOBQPZMFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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